1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO5S/c1-20-11-3-2-10(14)8-12(11)21(18,19)15-6-4-9(5-7-15)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKMYHCZYPWOPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the 5-Chloro-2-methoxyphenyl sulfonyl chloride: This is achieved by reacting 5-chloro-2-methoxybenzenesulfonyl chloride with an appropriate base.
Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with piperidine to form the sulfonyl piperidine derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Step 1: Sulfonylation of Piperidine-4-carboxylate
Piperidine-4-carboxylate esters react with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate.
Example protocol :
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Reactants : Ethyl piperidine-4-carboxylate (0.05 mol), 5-chloro-2-methoxybenzenesulfonyl chloride (0.05 mol)
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Conditions : Stirred in water at pH 9–10 (adjusted with 15% Na₂CO₃) for 3 hours .
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Product : Ethyl 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylate (yield: ~85%).
Step 2: Ester Hydrolysis
The ester group is hydrolyzed to the carboxylic acid under acidic or basic conditions.
Example protocol :
-
Reactants : Ethyl 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylate
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Conditions : Reflux with 2 M NaOH (aq) for 6 hours, followed by acidification with HCl to pH 2–3 .
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Product : 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid (yield: ~90%).
Functionalization of the Carboxylic Acid Group
The carboxylic acid undergoes diverse reactions for further derivatization:
Amidation
Activation of the carboxylic acid with coupling agents enables amide bond formation.
Example protocol :
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Reactants : Carboxylic acid (1 eq), primary/secondary amine (1.2 eq)
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Conditions : WSCD (water-soluble carbodiimide, 1.5 eq), HOBt (1.5 eq), DMF, 24 hours at RT .
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Product : Piperidine-4-carboxamide derivatives (yield: 70–85%).
Esterification
The acid reacts with alcohols to form esters under acidic catalysis.
Example protocol :
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Reactants : Carboxylic acid (1 eq), R-OH (3 eq)
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Conditions : H₂SO₄ (cat.), reflux in toluene for 12 hours.
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Product : Alkyl 1-[(5-chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylate (yield: 60–75%).
Reactivity of the Sulfonamide Group
The sulfonamide group exhibits stability under most conditions but participates in selective reactions:
Stability Under Acidic/Basic Conditions
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Acidic (HCl) : No cleavage observed at RT; stable during Boc deprotection (e.g., 4 M HCl in AcOEt) .
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Basic (NaOH) : Resists hydrolysis under aqueous NaOH (pH 12) at 80°C for 24 hours .
Nucleophilic Displacement
Limited reactivity due to the electron-withdrawing sulfonyl group. Requires strong nucleophiles (e.g., Grignard reagents) and elevated temperatures.
Aromatic Ring Reactivity
Example protocol :
-
Reactants : this compound
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Product : 1-[(5-Chloro-2-hydroxyphenyl)sulfonyl]piperidine-4-carboxylic acid (yield: ~65%).
Comparative Reactivity Analysis
| Functional Group | Reactivity | Key Reactions |
|---|---|---|
| Carboxylic Acid | High | Amidation, esterification, salt formation |
| Sulfonamide | Moderate | Stable under mild conditions, selective cleavage |
| Piperidine Ring | Low | Protonation at nitrogen under acidic conditions |
| Aromatic Ring | Very low | Demethylation, limited electrophilic substitution |
Scientific Research Applications
Chemistry
This compound serves as a crucial building block in the synthesis of more complex molecules. Its unique functional groups enable various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfoxides or sulfones.
- Reduction : Reduction reactions can yield amines or alcohols.
- Substitution : Nucleophilic substitution can occur at the chloro and methoxy positions.
Biology
Research indicates that 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid may function as an enzyme inhibitor, particularly against lipoxygenase enzymes. This inhibition is significant for developing anti-inflammatory drugs and understanding biochemical pathways.
Medicine
The compound has been explored for its potential therapeutic effects, including:
- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation through enzyme inhibition.
- Antimicrobial Activity : Exhibits potential against various bacterial strains, enhancing the search for new antibiotics.
A study demonstrated that derivatives of this compound showed promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
Industry
In industrial applications, this compound is utilized in the development of new materials and agrochemicals. Its unique chemical properties make it suitable for creating specialized chemicals used in agriculture and manufacturing processes.
Antimicrobial Evaluation
A study conducted on piperidine derivatives highlighted that incorporating the sulfonamide group significantly enhanced antimicrobial activity compared to non-sulfonamide counterparts. The compound was tested against multiple bacterial strains, showing moderate to strong activity .
Anticancer Mechanism
Research indicated that the compound induces apoptosis in cancer cells. Increased caspase activity was observed in treated samples, suggesting its potential as an anticancer agent .
Safety Profile
Toxicity studies revealed that this compound did not exhibit acute toxicity in animal models at doses up to 2000 mg/kg, indicating a favorable safety profile for further development .
Mechanism of Action
The mechanism of action of 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological activity and physicochemical properties of sulfonamide-substituted piperidine derivatives are highly sensitive to structural variations. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Notable Features |
|---|---|---|---|---|
| Target: 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid | C13H16ClNO5S (inferred) | ~357.8 (estimated) | 5-Cl, 2-OMe phenyl sulfonyl | Balanced lipophilicity, TACE selectivity |
| 1-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]piperidine-4-carboxylic acid | C17H25NO5S | 355.45 | 5-isopropyl, 4-Me, 2-OMe phenyl sulfonyl | Increased steric bulk; higher molar mass |
| 1-[(5-Chlorothien-2-yl)sulfonyl]piperidine-4-carboxylic acid | C10H12ClNO4S2 | 309.79 | Thiophene sulfonyl (5-Cl) | Heterocyclic sulfur; reduced molar mass |
| 1-(4-Chlorophenyl)sulfonylpiperidine-4-carboxylic acid | C12H14ClNO4S | 303.76 | 4-Cl phenyl sulfonyl | Para-substitution alters binding |
| 1-[(2-Fluorobenzyl)sulfonyl]piperidine-4-carboxylic acid | C13H16FNO4S | 301.33 | 2-Fluorobenzyl sulfonyl | Fluorine introduces electronegativity |
| 1-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperidine-4-carboxylic acid | C11H16N2O5S | 288.32 | Isoxazole sulfonyl | Heterocyclic ring; lower molar mass |
Key Observations :
- Substituent Position and Electronic Effects: The 5-chloro-2-methoxy substitution in the target compound optimizes electronic interactions for TACE selectivity, as seen in sulfonyl derivatives (e.g., compounds 20–24 in ) .
Steric Considerations :
Key Insights :
- Sulfonyl vs. Sulfinyl : Sulfonyl derivatives exhibit superior TACE inhibition and selectivity over sulfinyl analogs due to stronger electron-withdrawing effects .
- Cellular Efficacy : Incorporation of butynyloxy substituents (as in ) enhances cellular activity, suggesting that lipophilic groups improve bioavailability .
- Salt Forms : The hydrochloride salt of 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid () highlights the role of salt formation in optimizing solubility and pharmacokinetics .
Physicochemical and Pharmacokinetic Properties
- Lipophilicity : The target compound’s chloro and methoxy groups balance lipophilicity, aiding membrane penetration without excessive hydrophobicity.
- Solubility : Carboxylic acid at the 4-position ensures moderate aqueous solubility, critical for oral bioavailability.
- Metabolic Stability : Sulfonyl groups generally resist metabolic degradation compared to sulfanyl or sulfinyl derivatives .
Biological Activity
1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and structure-activity relationships (SAR).
- Molecular Formula: C14H16ClNO4
- Molar Mass: 297.734 g/mol
- CAS Number: [specific CAS number needed]
The compound's biological activity is primarily attributed to its interaction with various biochemical pathways. Its sulfonamide group is known to enhance binding affinity to target proteins, potentially influencing enzyme activity and receptor interactions.
Biological Activity Overview
-
Antitumor Activity
- Several studies have indicated that derivatives of piperidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar in structure to this compound have shown IC50 values in the low micromolar range against colon carcinoma and melanoma cells .
Compound Cell Line IC50 (µM) Compound A HCT-15 (Colon) 1.61 ± 1.92 Compound B Melanoma WM793 1.98 ± 1.22 - Anticonvulsant Properties
-
Dopamine Antagonist Activity
- The compound exhibits structural similarities to known dopamine antagonists, suggesting potential antipsychotic effects. This activity is likely mediated through interactions with dopamine receptors, which are critical in the treatment of schizophrenia and other psychiatric disorders.
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated the effects of a series of piperidine derivatives on human cancer cell lines. The results indicated that compounds with methoxy and chloro substitutions on the phenyl ring significantly enhanced cytotoxicity, suggesting that these modifications are beneficial for antitumor activity.
Case Study 2: Anticonvulsant Screening
In a screening for anticonvulsant activity, several piperidine derivatives were tested using the maximal electroshock seizure test in mice. The most active compounds reduced seizure duration significantly compared to controls, highlighting the potential of these derivatives in epilepsy treatment.
Structure-Activity Relationship (SAR)
The SAR analysis reveals critical insights into how modifications affect biological activity:
- Chloro Group: Enhances lipophilicity and receptor binding.
- Methoxy Group: Increases electron donation, improving interaction with target proteins.
These findings emphasize the importance of specific functional groups in modulating the biological efficacy of piperidine-based compounds.
Q & A
Q. What are the common synthetic routes for preparing 1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid?
Methodological Answer: The compound is typically synthesized via sulfonylation of piperidine-4-carboxylic acid derivatives. A general approach involves:
- Step 1: Reacting piperidine-4-carboxylic acid with 5-chloro-2-methoxyphenylsulfonyl chloride under alkaline conditions (e.g., K₂CO₃ in acetonitrile) to form the sulfonamide bond .
- Step 2: Purification via recrystallization or column chromatography to isolate the product. Reaction conditions (e.g., temperature, solvent, and catalyst) must be optimized to avoid side reactions, such as over-sulfonation or hydrolysis of the methoxy group .
Q. What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for reactions involving volatile solvents .
- Storage: Store in a cool, dry place away from oxidizing agents. The compound’s sulfonyl group may react violently with strong acids or bases .
- Waste Disposal: Neutralize acidic or basic residues before disposal. Follow institutional guidelines for hazardous organic waste .
Advanced Research Questions
Q. How can contradictory yield data in multi-step syntheses be resolved?
Methodological Answer: Contradictions often arise from variations in reaction conditions. For example:
- Temperature Sensitivity: Evidence suggests that Step 3 (palladium-catalyzed coupling) requires precise temperature control (40–100°C) to avoid decomposition of intermediates .
- Catalyst Loading: Low yields (<50%) may result from suboptimal Pd(OAc)₂ or ligand (e.g., XPhos) ratios. A systematic Design of Experiments (DoE) approach can identify optimal catalytic conditions .
- Purification: Use HPLC or LC-MS to confirm product purity and identify byproducts (e.g., des-chloro derivatives) that may skew yield calculations .
Q. What strategies are effective for resolving co-eluting impurities during HPLC analysis?
Methodological Answer:
- Mobile Phase Optimization: Adjust the methanol-to-buffer ratio (e.g., 65:35 methanol/sodium acetate buffer, pH 4.6) to improve separation .
- Ion-Pairing Agents: Add 1-octanesulfonate (10 mM) to enhance retention of polar impurities.
- Column Selection: Use a C18 column with 3 µm particle size for higher resolution. Validate methods using spiked impurity standards (e.g., 1-hydroxy-2-pyridinyl derivatives) .
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Methodological Answer:
- Core Modifications: Syntize analogs with substitutions on the piperidine ring (e.g., 4-aminopiperidine) or sulfonyl group (e.g., replacing methoxy with ethoxy) to assess impact on target binding .
- In Silico Modeling: Perform molecular docking using software like AutoDock to predict interactions with enzymes (e.g., carbonic anhydrase) or receptors. Validate predictions with enzyme inhibition assays .
- Biological Testing: Screen analogs for antimicrobial activity using MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Q. What physicochemical properties are critical for pharmacokinetic profiling?
Methodological Answer:
- logP (Partition Coefficient): Experimental logP values (~0.28) indicate moderate hydrophobicity, suggesting potential blood-brain barrier penetration .
- pKa Determination: Use potentiometric titration to measure ionization of the carboxylic acid group (predicted pKa ~3.5), which affects solubility and formulation .
- Thermal Stability: TGA/DSC analysis reveals decomposition at ~217°C, guiding storage and handling protocols .
Data Contradiction Analysis
Q. How to address discrepancies in reported melting points for this compound?
Methodological Answer:
- Purity Verification: Reproduce melting point measurements using recrystallized samples (≥99% purity by HPLC). Impurities like residual solvents (e.g., dioxane) can depress melting points .
- Method Standardization: Use a calibrated melting point apparatus with a heating rate of 1°C/min. Compare results against certified reference standards (e.g., NIST) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
